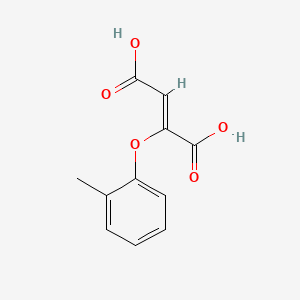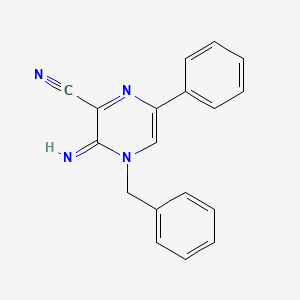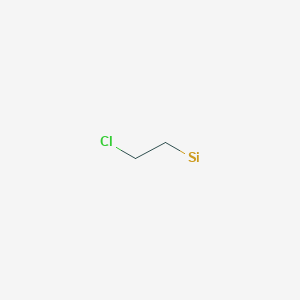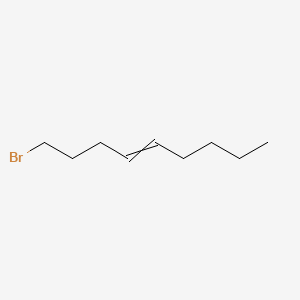
4-Methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenol, also known as p-cresol or hydroquinone monomethyl ether, is an organic compound with the molecular formula C7H8O2. It is a phenolic compound characterized by a methoxy group attached to the para position of the benzene ring. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food packaging, due to its antioxidant and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxyphenol can be synthesized through several methods:
Methylation of Hydroquinone: One common method involves the methylation of hydroquinone using dimethyl sulfate or methanol under high temperature and pressure conditions.
Reaction with p-Benzoquinone: Another method involves the reaction of p-benzoquinone with methanol via a free radical mechanism.
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of hydroquinone using methanol in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-Methoxyphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Substituted phenols
Applications De Recherche Scientifique
4-Methoxyphenol has a wide range of applications in scientific research:
Mécanisme D'action
4-Methoxyphenol can be compared with other methoxyphenol isomers:
2-Methoxyphenol (Guaiacol): Used in the production of vanillin and as a precursor to green fuels.
3-Methoxyphenol: Less commonly used but has applications in organic synthesis.
Uniqueness: this compound is unique due to its dual role as an antioxidant and a polymerization inhibitor, making it valuable in both industrial and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
- 2-Methoxyphenol (Guaiacol)
- 3-Methoxyphenol
- Hydroquinone
Propriétés
Numéro CAS |
151-76-5 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)




